3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Description
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS: 2060040-00-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a 3-(trifluoromethyl)pyrrolidine moiety. Its molecular formula is C₁₃H₁₃F₃N₃O, with a molecular weight of 319.71 g/mol . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C13H12F3N3O |
|---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)12(6-7-17-8-12)11-18-10(19-20-11)9-4-2-1-3-5-9/h1-5,17H,6-8H2 |
InChI Key |
SIMKOTKFKJYYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
T3P-Catalyzed Acylative Cyclization
- Reactants : Amidoxime derived from 3-(trifluoromethyl)pyrrolidine-3-carboxamide and benzoyl chloride.
- Conditions : Triethylamine (TEA), propylphosphonic anhydride (T3P) in dichloromethane at 80°C for 0.5–6 h.
- Outcome : Yields 87–97% with rapid reaction times.
- Advantages : High efficiency, minimal side products.
- Limitations : T3P is costly and moisture-sensitive.
Microwave-Assisted Synthesis
- Reactants : Amidoxime and methyl benzoate.
- Conditions : NH$$4$$F/Al$$2$$O$$_3$$ catalyst under microwave irradiation (300 W, 120°C) for 10–15 min.
- Outcome : 75–90% yield.
- Advantages : Reduced solvent use, scalable for green chemistry.
Pyrrolidine Moiety Functionalization
The 3-(trifluoromethyl)pyrrolidine group is introduced via:
Proline-Derived Trifluoromethylation
Direct Cycloaddition Approaches
- Reactants : Nitrile oxide (generated in situ from 3-(trifluoromethyl)pyrrolidine-3-carbonitrile) and benzonitrile.
- Conditions : Platinum(IV) catalyst (e.g., [PtCl$$4$$-R$$2$$(CN)]$$2$$) in CH$$3$$CN/CH$$2$$Cl$$2$$ at RT.
- Outcome : Low yields (30–45%) due to poor solubility of Pt complexes.
Convergent Synthesis Strategies
A modular approach combines preformed oxadiazole and pyrrolidine fragments:
Coupling of Oxadiazole and Pyrrolidine Intermediates
- Step 1 : Prepare 5-(3-bromopyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole via Ullmann coupling.
- Step 2 : Introduce trifluoromethyl group using Ruppert–Prakash reagent (TMSCF$$_3$$) under CuI catalysis.
- Conditions : DMF, 100°C, 12 h.
- Yield : 50–65%.
Key Challenges and Optimizations
Comparative Analysis of Methods
Recent Advances
- Superbase-Mediated Cyclization : NaOH/DMSO at RT enables one-pot synthesis from amidoximes and esters, though yields vary (11–90%).
- Vilsmeier Reagent Activation : Direct coupling of amidoximes and carboxylic acids achieves 61–93% yields with simple purification.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the oxadiazole core, influencing their physicochemical and biological properties.
Table 1: Structural Analogues and Key Features
Key Observations:
- Trifluoromethyl Group : The CF₃ group in the target compound and analogs like 1d and WIN 63843 enhances binding to hydrophobic enzyme pockets, as seen in antiviral and anticancer activities .
- Pyrrolidine vs.
- Heterocyclic Substituents : Chlorothiophenyl (in 1d ) and quinuclidinylmethyl (in 57 ) groups improve bioactivity through π-π stacking or hydrogen bonding .
Pharmacological Activities
Antituberculosis Potential
Analogs of 3-phenyl-1,2,4-oxadiazoles with electron-withdrawing substituents (e.g., Cl, CF₃) show inhibitory activity against Mycobacterium tuberculosis aminoacyl-tRNA synthetases (LeuRS/MetRS). For example:
- 3-(5-Chloro-2-methoxy-phenyl)-5-[3-(4-fluoro-Ph)-oxadiazol-5-yl]-triazol-4-ylamine inhibits MetRS (IC₅₀ = 148.5 µM) without cytotoxicity .
- The CF₃ group in the target compound may mimic Cl’s electron-withdrawing effects, but direct activity data is needed for validation .
Anticancer Activity
- 1d induces G₁-phase arrest and apoptosis in T47D breast cancer cells. Its 3-(4-CF₃Ph) group is critical for targeting TIP47, an IGF-II receptor binding protein .
- The target compound’s pyrrolidine-CF₃ moiety may similarly stabilize protein-ligand interactions, warranting cytotoxicity assays.
Antiviral Activity
- WIN 63843 (with a CF₃ group) inhibits coxsackievirus B3 by binding to viral capsid proteins . Structural similarities suggest the target compound could be optimized for antiviral screening.
Key Observations:
Biological Activity
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS Number: 1410948-14-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its various biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.25 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the anticancer potential of similar compounds against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines, indicating significant cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 (Ovarian) | 2.76 |
| Compound B | RXF 486 (Renal) | 1.14 |
| Compound C | PXF 1752 (Mesothelioma) | 9.27 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to this compound demonstrated effective antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Mycobacterium tuberculosis | <10 µg/mL |
| Compound E | Escherichia coli | <20 µg/mL |
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific cellular targets. For instance, they may inhibit key enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation. Notably, some studies have reported that these compounds exhibit inhibitory effects on human deacetylases and cyclooxygenases, which are critical in various disease pathways .
Case Studies
One notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives that included the trifluoromethyl group. These compounds were tested for their cytotoxicity against multiple cancer cell lines and showed varying degrees of effectiveness depending on their structural modifications .
In another study focusing on the antimicrobial properties of similar oxadiazoles, researchers found that specific substitutions significantly enhanced the compounds' efficacy against resistant bacterial strains . This highlights the importance of chemical modifications in optimizing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
